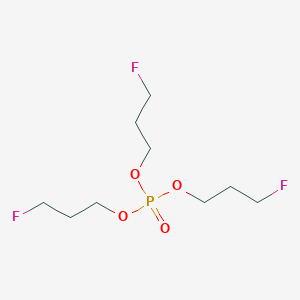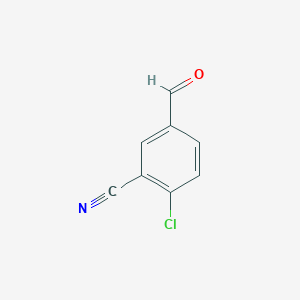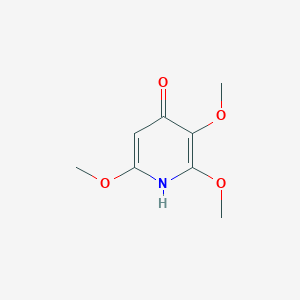
Tris(3-fluoropropyl)phosphate
Übersicht
Beschreibung
Tris(3-fluoropropyl)phosphate (TFPP) is an organophosphate ester that is commonly used as a flame retardant in various industries. It has a molecular weight of 278.21 .
Molecular Structure Analysis
The molecular formula of Tris(3-fluoropropyl)phosphate is C9H18F3O4P . The InChI code is 1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 .Physical And Chemical Properties Analysis
Tris(3-fluoropropyl)phosphate is a liquid at ambient temperature . It has a molecular weight of 278.21 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Tris(3-fluoropropyl)phosphate is used in chemical synthesis due to its unique structure and properties . Its molecular weight is 278.21, and it has a liquid physical form at ambient temperature .
Flame Retardant
Like other organophosphate esters, Tris(3-fluoropropyl)phosphate can be used as a flame retardant . It can be added to materials to reduce their flammability and increase safety.
Building Insulation
In the construction industry, Tris(3-fluoropropyl)phosphate can be used in rigid and spray polyurethane foam for building insulation . It helps to comply with flammability standards.
Furniture and Automotive Seating
Tris(3-fluoropropyl)phosphate can be added to flexible polyurethane foam used in furniture and automotive seating . It acts as a flame retardant, increasing the safety of these products.
Textile Waterproofing
Tris(3-fluoropropyl)phosphate can be used in textile waterproofing sprays . It helps to make textiles resistant to water, enhancing their durability and usability.
Environmental Research
Tris(3-fluoropropyl)phosphate can be used in environmental research . Scientists can study its presence and effects in the environment, providing valuable insights into pollution and environmental health.
Safety and Hazards
Wirkmechanismus
Target of Action
Tris(3-fluoropropyl)phosphate is an organophosphate ester. The primary targets of organophosphate esters are usually enzymes that are crucial for nerve function, such as acetylcholinesterase . .
Mode of Action
As an organophosphate, it may inhibit the function of target enzymes by binding to their active sites, thereby disrupting nerve function
Biochemical Pathways
. This can result in a variety of downstream effects, including muscle contraction and potential overstimulation of the nervous system.
Pharmacokinetics
As an organophosphate, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . It may be distributed throughout the body, with potential accumulation in fatty tissues due to its lipophilic nature. Metabolism may occur in the liver, and excretion is likely to occur via the kidneys
Result of Action
At the cellular level, they may cause cell death due to overstimulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(3-fluoropropyl)phosphate. For example, temperature and pH can affect its stability and rate of degradation . Additionally, the presence of other chemicals can influence its action and efficacy. For instance, certain chemicals may compete with Tris(3-fluoropropyl)phosphate for binding sites on target enzymes, thereby reducing its efficacy .
Eigenschaften
IUPAC Name |
tris(3-fluoropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLGVANQCKLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCF)OCCCF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3-fluoropropyl)phosphate | |
CAS RN |
1346521-40-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346521-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)



![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)


![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)

